molecular formula C26H25N3O4S B11248108 6-Allyl-N~9~-{2-[(isopropylamino)carbonyl]phenyl}-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide

6-Allyl-N~9~-{2-[(isopropylamino)carbonyl]phenyl}-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide

Cat. No.: B11248108
M. Wt: 475.6 g/mol
InChI Key: KONHVLLXIDGEAD-UHFFFAOYSA-N
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Description

6-Allyl-N~9~-{2-[(isopropylamino)carbonyl]phenyl}-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a dibenzo-thiazine ring system with various functional groups attached. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-Allyl-N~9~-{2-[(isopropylamino)carbonyl]phenyl}-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the dibenzo-thiazine ring system, followed by the introduction of the allyl group and the isopropylamino carbonyl phenyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the product. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

6-Allyl-N~9~-{2-[(isopropylamino)carbonyl]phenyl}-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, further modifying its chemical and biological properties.

Scientific Research Applications

6-Allyl-N~9~-{2-[(isopropylamino)carbonyl]phenyl}-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it is studied for its potential antimicrobial, antiviral, and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, including its ability to modulate specific biological pathways and targets. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Allyl-N~9~-{2-[(isopropylamino)carbonyl]phenyl}-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Allyl-N~9~-{2-[(isopropylamino)carbonyl]phenyl}-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide can be compared with other similar compounds, such as other benzothiadiazine derivatives. These compounds share a similar core structure but differ in the functional groups attached to the ring system. The presence of different functional groups can significantly impact the chemical and biological properties of these compounds, making each one unique in its own right.

Some similar compounds include:

  • 1,2,4-Benzothiadiazine-1,1-dioxide derivatives
  • 1,3,4-Thiadiazole derivatives
  • 1,2,4-Benzothiazine derivatives

Each of these compounds has its own set of properties and applications, highlighting the diversity and potential of benzothiadiazine derivatives in scientific research.

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

5,5-dioxo-N-[2-(propan-2-ylcarbamoyl)phenyl]-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C26H25N3O4S/c1-4-15-29-23-14-13-18(16-21(23)19-9-6-8-12-24(19)34(29,32)33)25(30)28-22-11-7-5-10-20(22)26(31)27-17(2)3/h4-14,16-17H,1,15H2,2-3H3,(H,27,31)(H,28,30)

InChI Key

KONHVLLXIDGEAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C

Origin of Product

United States

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